1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate
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Overview
Description
1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate is a complex organic compound that belongs to the class of imidazolines. This compound is characterized by its unique structure, which includes a stearoyloxyethyl group and a heptadecyl chain attached to an imidazoline ring. It is commonly used in various industrial and scientific applications due to its surfactant properties and its ability to form stable emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate typically involves the following steps:
Esterification: Stearic acid is reacted with ethylene glycol to form stearoyloxyethyl ester.
Amidation: The stearoyloxyethyl ester is then reacted with heptadecylamine to form the corresponding amide.
Cyclization: The amide undergoes cyclization in the presence of a dehydrating agent to form the imidazoline ring.
Acetylation: Finally, the imidazoline compound is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The reaction temperatures are maintained between 100-150°C, and catalysts such as sulfuric acid or phosphoric acid are used to enhance the reaction rates. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions are typically carried out in the presence of strong acids or bases.
Major Products Formed
Oxidation: Formation of stearoyloxyethyl oxides.
Reduction: Formation of stearoyloxyethyl alcohols.
Substitution: Formation of various substituted imidazolines.
Scientific Research Applications
1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate involves its ability to interact with lipid membranes. The stearoyloxyethyl group allows the compound to integrate into lipid bilayers, altering their properties and enhancing the stability of emulsions. The imidazoline ring can interact with various molecular targets, including proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[2-(stearoyloxy)ethyl]ammonio acetate
- Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate
Comparison
1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate is unique due to its imidazoline ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the heptadecyl chain enhances its hydrophobicity, making it more effective as a surfactant in various applications.
Properties
CAS No. |
68134-27-0 |
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Molecular Formula |
C40H78N2O2.C2H4O2 C42H82N2O4 |
Molecular Weight |
679.1 g/mol |
IUPAC Name |
acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl octadecanoate |
InChI |
InChI=1S/C40H78N2O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h3-38H2,1-2H3;1H3,(H,3,4) |
InChI Key |
LDONWRHKSXDXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
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